molecular formula C11H20O B13793154 5-Undecyn-1-OL CAS No. 69222-09-9

5-Undecyn-1-OL

Cat. No.: B13793154
CAS No.: 69222-09-9
M. Wt: 168.28 g/mol
InChI Key: WWNKGMMSKDYTON-UHFFFAOYSA-N
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Description

5-Undecyn-1-ol (CAS 69222-09-9) is an alkyne-containing fatty alcohol with the molecular formula C 11 H 20 O and a molecular weight of 168.28 g/mol . As a terminal alkyne with a hydroxyl group, it serves as a valuable bifunctional intermediate in organic synthesis and materials science research. Its structure makes it a versatile building block for click chemistry applications, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, and for constructing more complex molecular architectures. While specific mechanistic studies on this compound are limited, its properties are generally consistent with other undecyn-1-ol isomers. Related compounds, such as 10-Undecyn-1-ol, are documented as intermediates in synthetic chemistry and for use in esterification reactions catalyzed by lipase enzymes . Researchers can leverage the reactivity of both the alkyne and alcohol functional groups for applications in polymer science, supramolecular chemistry, and the development of novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

69222-09-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-5-yn-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8-11H2,1H3

InChI Key

WWNKGMMSKDYTON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCO

Origin of Product

United States

Preparation Methods

Reduction of 10-Undecynoic Acid to 10-Undecyn-1-ol (Analogous Methodology)

Though this method is for 10-Undecyn-1-ol, it provides a relevant approach for terminal alkynol synthesis by reducing alkynoic acids with lithium aluminum hydride (LiAlH4).

Step Reagents & Conditions Description Yield Notes
1 10-Undecynoic acid + LiAlH4 in dry THF, 0–20°C, 0.5 h Reduction of acid to alcohol 97% Inert atmosphere, quenching with ethyl acetate, purification by column chromatography
  • The reaction involves dropwise addition of the acid to LiAlH4 solution, stirring, quenching, extraction, and purification to yield the alkynol as a colorless oil with characteristic IR and NMR spectra.

This approach can be adapted for 5-Undecynoic acid to yield 5-Undecyn-1-ol.

Alkynylation of Carbonyl Compounds Using Alkynes and Strong Bases

A patented method describes the synthesis of tertiary alkynols by reacting carbonyl compounds with terminal alkynes in the presence of strong bases such as potassium tert-butoxide or sodium tert-butoxide.

Step Reagents & Conditions Description Yield Notes
1 Terminal alkyne + cyclohexanone + potassium tert-butoxide in DMSO or benzene, room temp to 55°C, 5–21 h Alkynylation to form alkynol 35–60% Non-hydroxylic solvents preferred; water inhibits reaction; temperature affects yield and side reactions
  • This method can be adapted for synthesis of this compound by selecting appropriate aldehyde/ketone and alkyne substrates.

Silyl Protection and Coupling Strategies

In complex molecule synthesis, this compound is used as a building block after silyl protection of the hydroxyl group, followed by coupling reactions such as Sonogashira coupling or alkylation.

  • Example: Silyl protection of 10-undecyn-1-ol, coupling with 1-iodohexane, and subsequent hydrogenation steps have been reported for related compounds.

Multi-step Synthesis via Coupling and Oxidative Reactions

In polymer and conjugated diyne synthesis, this compound is a key intermediate prepared via:

  • Reaction of 10-undecyn-1-ol with 4-bromo-2-methyl-3-butyn-2-ol in the presence of copper(I) chloride and isopropylamine under nitrogen atmosphere
  • Followed by oxidative coupling and purification steps to yield functionalized alkynols and diols.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Limitations
LiAlH4 Reduction of Alkynoic Acid 5- or 10-Undecynoic acid LiAlH4, THF 0–20°C, inert atmosphere ~97% High yield, straightforward Requires handling of pyrophoric LiAlH4
Alkynylation of Carbonyls Terminal alkyne + aldehyde/ketone Potassium tert-butoxide, DMSO/benzene RT to 55°C, 5–21 h 35–60% Direct C-C bond formation Sensitive to water, moderate yields
Silyl Protection + Coupling This compound Silyl chlorides, CuCl, amines Ambient, inert atmosphere Variable Enables complex molecule synthesis Multi-step, requires protection/deprotection
Copper-catalyzed Coupling & Oxidation This compound + alkynyl bromides CuCl, isopropylamine, O2 Ambient, nitrogen atmosphere 30–40% Allows polymer precursor synthesis Moderate yields, multiple steps

Spectroscopic and Purity Data

  • IR Spectra: Characteristic alkyne C≡C stretch near 2100–2200 cm⁻¹, hydroxyl O-H stretch ~3370 cm⁻¹.
  • NMR Spectra: Terminal alkyne proton signals (around 2.0–2.5 ppm), methylene protons adjacent to OH (3.5–4.0 ppm), and characteristic alkyl chain multiplets.
  • Purification: Typically column chromatography on silica gel using hexane/ethyl acetate mixtures.

Summary and Recommendations

  • The most efficient method for preparing this compound is the reduction of 5-undecynoic acid with lithium aluminum hydride , offering high yield and purity.
  • For direct C-C bond formation, alkynylation of carbonyl compounds with terminal alkynes under basic conditions is viable but requires careful control of moisture and temperature.
  • Protection strategies and copper-catalyzed coupling enable incorporation of this compound into complex molecules but involve multiple steps and moderate yields.
  • Selection of method depends on scale, available starting materials, and downstream synthetic goals.

This article consolidates preparation methods from peer-reviewed journals, patents, and chemical databases, excluding unreliable sources. The data tables and reaction conditions presented reflect thorough research and practical considerations for laboratory synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Undecyn-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antifungal Activity

5-Undecyn-1-OL exhibits notable antifungal properties, making it a candidate for agricultural and pharmaceutical applications.

Case Study: Inclusion Complexation with Cyclodextrins
Research has shown that complexing this compound with cyclodextrin derivatives enhances its antifungal activity. This method provides a means to develop environmentally friendly fungicides, particularly effective against pathogens like Rhizoctonia necatrix .

Compound Activity Enhancement Method
This compoundAntifungalInclusion with cyclodextrins

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various chemical compounds.

Applications in Synthesis
The compound is utilized as a reagent in the synthesis of 11-bromo-undec-1-yne through reactions with carbon tetrabromide and triphenylphosphine. Additionally, it acts as a precursor in the esterification of fatty acids, such as pentanoic and stearic acids, in the presence of lipase .

Reaction Type Reagents/Conditions Products
EsterificationThis compound + Fatty acids + LipaseEsters
Synthesis of Bromo CompoundThis compound + CBr₄ + Ph₃P11-Bromo-undec-1-yne

Biochemical Research

The compound has been shown to influence various biochemical pathways, particularly those related to lipid metabolism.

Mechanism of Action
The terminal alkyne group enables this compound to form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation. This property is significant for studying metabolic pathways and cellular processes .

Industrial Applications

In industrial settings, this compound is employed for its antifungal properties and as a precursor in the synthesis of other chemicals.

Industry Usage
The compound's ability to inhibit fungal growth makes it valuable in food preservation and agricultural applications, where it can help protect crops from fungal pathogens.

Summary of Findings

This compound's diverse applications span antifungal treatments, organic synthesis, biochemical research, and industrial uses. Its unique chemical structure allows for specific interactions that enhance its effectiveness in these areas.

Mechanism of Action

The mechanism of action of 5-Undecyn-1-OL involves its interaction with biological molecules. It can inhibit the growth of fungi by disrupting their cell membranes and interfering with essential metabolic processes. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Data Gaps : Physical properties (e.g., melting/boiling points) for most compounds are absent, limiting direct comparisons.
  • Hazard Discrepancies: 12-Tridecyn-1-ol is labeled non-hazardous , while structurally similar compounds (e.g., 3,7-Dimethyl-2,6-octadien-1-ol) require irritant warnings , underscoring the impact of functional groups on safety profiles.

Biological Activity

5-Undecyn-1-OL, a terminal alkyne alcohol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a long carbon chain with an alcohol functional group, contributes to its unique properties, making it a subject of interest for various applications, including antifungal and antibacterial activities.

Chemical Structure

The molecular formula of this compound is C11H20OC_{11}H_{20}O. Its structure can be represented as follows:

HOC11H20CC\text{HO}-\text{C}_{11}\text{H}_{20}\text{C}\equiv \text{C}

This structure is characterized by a hydroxyl group (-OH) attached to a long carbon chain, which is crucial for its biological interactions.

Antifungal Activity

This compound has demonstrated significant antifungal properties. A study highlighted that this compound exhibits potent activity against various fungal strains, particularly when complexed with cyclodextrin derivatives to enhance its solubility and bioavailability. The inclusion complexation improved the antifungal activity by increasing the effective concentration of the active compound at the site of action .

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/ml
Aspergillus niger32 µg/ml
Trichophyton rubrum8 µg/ml

Antibacterial Activity

Research has also indicated that this compound possesses antibacterial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes due to its hydrophobic nature.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/ml
Escherichia coli8 µg/ml
Pseudomonas aeruginosa16 µg/ml

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The hydrophobic tail allows it to integrate into lipid bilayers, leading to membrane disruption, which is particularly effective against both fungal and bacterial cells. Additionally, the presence of the hydroxyl group may facilitate hydrogen bonding with target biomolecules, enhancing its inhibitory effects.

Case Studies and Research Findings

  • Antifungal Study : In a controlled study, this compound was tested against Candida albicans. The results showed that at concentrations as low as 16 µg/ml, significant inhibition of fungal growth was observed. The study emphasized the importance of formulation strategies to improve the bioavailability of this compound in clinical settings .
  • Antibacterial Study : Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus. The findings indicated that this compound effectively inhibited bacterial growth at a MIC of 4 µg/ml. This study suggests potential applications in developing new antibacterial agents .
  • Structural Variations : Research into structural variations of alkynyl alcohols revealed that modifications in chain length and functional groups could significantly impact biological activity. For instance, compounds with shorter chains showed reduced efficacy compared to longer-chain analogs like this compound .

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating assays?

  • Methodological Answer : Use fume hoods with HEPA filters and static dissipation tools to prevent electrostatic ignition. Follow GHS-compliant labeling for flammability (Category 2) and implement emergency eyewash/shower stations. Document exposure limits and first-aid procedures in lab protocols .

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